2-Amino-3-hydroxy-3-phenylpropanoic acid hydrochloride

Übersicht

Beschreibung

2-Amino-3-hydroxy-3-phenylpropanoic acid, also known as beta-phenylserine, is a nonessential amino acid that is used in biochemical reactions as a substrate and reactant . It is an intermediate in the metabolism of L-threonine and can be synthesized from 3-phenylpropanoic acid by the enzyme phenylalanine racemase .

Synthesis Analysis

The synthesis of 2-Amino-3-hydroxy-3-phenylpropanoic acid involves the condensation of glycine (Gly) and benzaldehyde . This reaction is catalyzed by L-Threonine aldolase . The condensation of Gly and benzaldehyde also occurs nonenzymatically in aqueous alkaline media to give predominantly DL-threo-b-phenylserine . The optical resolution by preferential crystallization of the racemic salt afforded the (2R,3S)- and (2S,3R)-salts with optical purities of 90-97% .Molecular Structure Analysis

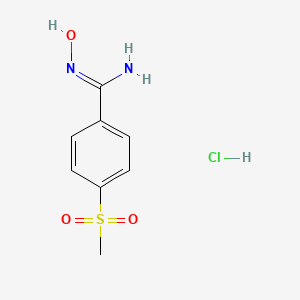

The molecular formula of 2-Amino-3-hydroxy-3-phenylpropanoic acid is C9H11NO3 . The InChI code is 1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13) . The Canonical SMILES is C1=CC=C(C=C1)CC(C(=O)O)N .Chemical Reactions Analysis

2-Amino-3-hydroxy-3-phenylpropanoic acid is used in biochemical reactions as a substrate and reactant . It is an intermediate in the metabolism of L-threonine and can be synthesized from 3-phenylpropanoic acid by the enzyme phenylalanine racemase .Physical and Chemical Properties Analysis

The molecular weight of 2-Amino-3-hydroxy-3-phenylpropanoic acid is 181.19 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 2-Amino-3-hydroxy-3-phenylpropanoic acid hydrochloride

Synthesis Methods and Derivatives :

- Research has explored the asymmetric synthesis of β-hydroxy-α-amino acids, including 2-Amino-3-hydroxy-3-phenylpropanoic acid, from α-hydroxy-β-amino esters through a series of chemical reactions. This process involves the preparation of both diastereoisomers of the compound and is significant for producing enantiopure β-hydroxy-α-amino acids as single diastereoisomers (Davies et al., 2013).

- Another approach includes the optical resolution of this compound to obtain its optically active form, a crucial aspect in the creation of chiral molecules for pharmaceutical applications (Shiraiwa et al., 2003).

Chemo-Enzymatic Preparation for Pharmaceutical Use :

- A chemo-enzymatic route has been developed for preparing the chiral (S)-3-Hydroxy-3-phenylpropanoic acid, a potential precursor for antidepressant drugs like tomoxetine hydrochloride and fluoxetine hydrochloride. This involves chemical synthesis and enzymatic preparation, highlighting its potential use in the pharmaceutical industry (Zhao et al., 2014).

Applications in Molecular Machines :

- The compound 2-cyano-2-phenylpropanoic acid, derived from 2-Amino-3-hydroxy-3-phenylpropanoic acid, has been studied for its

Role in Biosynthesis Pathways :

- Investigations into biosynthesis pathways have identified 3-Hydroxy-3-phenylpropanoic acid, structurally similar to 2-Amino-3-hydroxy-3-phenylpropanoic acid, as an intermediate in the biosynthesis of benzoic acid and salicylic acid. This reveals its importance in plant metabolism and natural product synthesis (Jarvis et al., 2000).

Peptide Chemistry and Drug Development :

- Computational peptidology has been applied to study antifungal tripeptides containing 2-Amino-3-hydroxy-3-phenylpropanoic acid. This research assists in understanding the molecular properties and reactivity of these peptides, which is critical for drug design and development (Flores-Holguín et al., 2019).

Wirkmechanismus

Target of Action

2-Amino-3-hydroxy-3-phenylpropanoic acid, also known as threo-beta-phenylserine, is a physiologically important alpha-amino acid

Mode of Action

It is known to be used in biochemical reactions as a substrate and reactant .

Biochemical Pathways

This compound is an intermediate in the metabolism of L-threonine . It can be synthesized from 3-phenylpropanoic acid . L-Threonine aldolase has been reported to catalyze the condensation of glycine and benzaldehyde to afford this compound .

Result of Action

It is known to be involved in biochemical reactions as a substrate and reactant .

Action Environment

The action of 2-Amino-3-hydroxy-3-phenylpropanoic acid can be influenced by various environmental factors. For instance, its racemic structure was found to exist as a conglomerate at room temperature, although it forms a racemic compound at the melting point . This suggests that temperature can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

The role of 2-Amino-3-hydroxy-3-phenylpropanoic acid hydrochloride in biochemical reactions is as a substrate and reactant It interacts with various enzymes, proteins, and other biomolecules

Molecular Mechanism

The molecular mechanism of action of this compound is not well defined. It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolism of L-threonine . It can be synthesized from 3-phenylpropanoic acid

Eigenschaften

IUPAC Name |

2-amino-3-hydroxy-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVQTRSWQMRKDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid](/img/structure/B3289640.png)

![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B3289652.png)

![8-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B3289653.png)

![6-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B3289697.png)